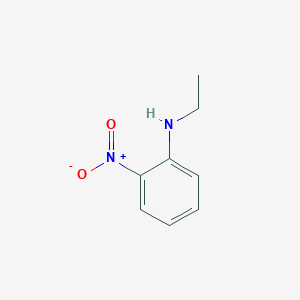

N-Ethyl-2-nitroaniline

描述

Contextualization within Nitroaniline Chemistry

N-Ethyl-2-nitroaniline belongs to the class of nitroanilines, which are derivatives of aniline (B41778) containing a nitro group. fiveable.me The position of the nitro group relative to the amino group on the benzene (B151609) ring significantly influences the compound's chemical reactivity and properties. fiveable.me In this compound, the ortho-position of the nitro group to the ethylamino group creates specific electronic and steric effects that distinguish it from its meta- and para-isomers. fiveable.memdpi.com This ortho-substitution can lead to intramolecular hydrogen bonding between the amino and nitro groups, forming a stable six-membered ring structure that impacts its physical and chemical behavior. scispace.comresearchgate.net The electron-withdrawing nature of the nitro group affects the electron density of the entire molecule, influencing its reactivity in various chemical transformations. fiveable.me

Significance as a Research Target in Organic Synthesis

The primary significance of this compound in organic synthesis lies in its role as a versatile intermediate for creating more complex molecules. ontosight.aiangenechemical.com It serves as a crucial starting material in the production of a range of organic compounds, including dyes, pigments, and pharmaceuticals. ontosight.aiangenechemical.com

The presence of both an amino group and a nitro group allows for a variety of chemical modifications. The nitro group can be reduced to an amino group, leading to the formation of N-ethyl-o-phenylenediamine, a precursor for various heterocyclic compounds like benzimidazoles. nih.govsci-hub.se The amino group, on the other hand, can undergo reactions such as acylation and alkylation.

Several studies have highlighted its application in specific synthetic routes. For instance, it has been used in the preparation of functionalized 2,6-bis(benzimidazolyl)pyridine derivatives and the synthesis of the ligand, neopentyl 2,6-bis[(1-methylbenzimidazol-2-yl)]-pyridine-4-carboxylate. sigmaaldrich.com Furthermore, synthetic methodologies have been developed to produce N-alkyl nitroanilines, including this compound, through reactions such as the treatment of the parent aniline with an alkyl halide. researchgate.net

Overview of Prior Academic Investigations

Academic research on this compound has explored its synthesis, chemical properties, and behavior in various reactions. The compound is typically synthesized via the nitration of N-ethylaniline. ontosight.ai

Investigations into its chemical behavior have revealed interesting intramolecular reactions. For example, studies on the collision-activated dissociations of protonated N-alkyl-2-nitroanilines, including this compound, have shown an unusual intramolecular oxidation of the alkyl chain by the nitro group. nih.gov This leads to the elimination of a molecule of acetic acid, a phenomenon confirmed by density functional theory (DFT) calculations. nih.gov

DFT calculations have also been employed to study the dimerization of 2-nitroaniline (B44862) derivatives, where stacking interactions between phenyl and chelate rings contribute significantly to the dimerization energy. scispace.comresearchgate.net Such studies provide fundamental insights into the non-covalent interactions that govern the solid-state packing of these molecules.

Current Research Gaps and Future Prospects

While this compound is a well-established synthetic intermediate, there are still areas for further exploration. A significant portion of the existing literature on nitroanilines focuses on the catalytic reduction of isomers like 2-nitroaniline and 4-nitroaniline (B120555), often in the context of environmental remediation due to their toxicity. nih.govresearchgate.netrsc.orgrsc.org There is a comparative lack of extensive research into the development of novel catalytic systems specifically tailored for the selective transformation of this compound into high-value products.

Future research could focus on expanding the synthetic utility of this compound. This could involve the development of new, more efficient, and environmentally benign synthetic methods for its preparation and subsequent conversion into complex target molecules. Given the importance of substituted phenylenediamines in materials science and medicinal chemistry, exploring novel applications of this compound-derived compounds is a promising avenue. For instance, its derivatives could be investigated for their potential as corrosion inhibitors, antioxidants, or as components in advanced materials. ontosight.aiindustryarc.com The unique electronic and structural features of this compound suggest that its derivatives may exhibit interesting photophysical or biological properties, warranting further investigation.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | ontosight.aiontosight.aiscbt.com |

| Molecular Weight | 166.18 g/mol | ontosight.aiontosight.aisigmaaldrich.comscbt.com |

| Appearance | Yellowish liquid | ontosight.ai |

| Boiling Point | 255-260 °C; 168 °C at 20 mmHg | ontosight.aisigmaaldrich.comchemicalbook.com |

| Density | 1.19 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.645 | angenechemical.comsigmaaldrich.comchemicalbook.com |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol (B145695) and acetone | ontosight.ai |

Structure

3D Structure

属性

IUPAC Name |

N-ethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-9-7-5-3-4-6-8(7)10(11)12/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIKVOWCSGXCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143740 | |

| Record name | N-Ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10112-15-9 | |

| Record name | N-Ethyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10112-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010112159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Ethyl-2-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6XV87Z8LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Strategies for N Ethyl 2 Nitroaniline

Established Synthetic Routes for N-Ethyl-2-nitroaniline

Traditional methods for preparing this compound rely on foundational organic reactions, including nitration, alkylation, and reductive amination.

Nitration of N-Ethylaniline Approaches

A primary route to this compound is the direct nitration of N-ethylaniline. ontosight.ai This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid. smolecule.comontosight.ai The strong acidic environment facilitates the formation of the nitronium ion (NO2+), which then reacts with the aromatic ring of N-ethylaniline.

However, the direct nitration of N-alkylanilines like N-ethylaniline can be challenging. These reactions often yield a mixture of regioisomers, including the para-substituted product (N-ethyl-4-nitroaniline), and can lead to the formation of tarry oxidation byproducts, resulting in lower yields of the desired ortho-isomer. researchgate.net The reaction conditions must be carefully controlled to manage the regioselectivity and minimize side reactions. smolecule.comresearchgate.net For instance, classical nitration methods have shown that N-ethylaniline can yield p-nitro N-ethylaniline. researchgate.net

N-Alkylation of Aniline (B41778) Derivatives

An alternative approach involves the N-alkylation of a pre-functionalized aniline derivative, such as 2-nitroaniline (B44862). This method introduces the ethyl group onto the nitrogen atom of an aniline ring that already contains the nitro group at the desired position. The synthesis can be performed by reacting 2-nitroaniline with an ethylating agent like ethyl chloride or ethyl bromide in the presence of a base. researchgate.netontosight.ai

This strategy offers better control over the regiochemistry of the final product, as the position of the nitro group is predetermined. For example, N-alkylation of various amines, including 2-nitroaniline, with α-azidoglycinates has been shown to proceed under mild conditions, yielding the desired N-alkylated products in good yields. semanticscholar.orgmdpi.com Another example involves the reaction of 2,5-dichloro-nitrobenzene with ethylamine, which results in the formation of N-ethyl-4-chloro-2-nitro-aniline with a high yield of 89%.

Reductive Amination Pathways

Reductive amination provides another synthetic route to this compound. This pathway can involve the reaction of a nitro-substituted aldehyde or ketone with an amine, followed by reduction. More directly, it can involve the reaction of a nitroaniline with an aldehyde or ketone in the presence of a reducing agent.

One study on the reductive amination of aldehydes and ketones with sodium triacetoxyborohydride (B8407120) showed that the reaction of o-nitroaniline with a ketone was very slow, achieving only about 30% conversion to the reductive amination product after six days. mdma.ch However, alternative methods have been developed. A general and direct reductive amination of electron-deficient anilines, including 2-nitroaniline, has been demonstrated using BH3·THF, which can produce N-substituted nitroanilines in good yields. thieme-connect.comthieme-connect.com The reductive alkylation of nitroanilines with ketones in the presence of hydrogen and a hydrogenation catalyst is another established method. google.com

Novel and Optimized Synthetic Protocols

To address the challenges of regioselectivity and efficiency associated with traditional methods, researchers have developed novel and optimized synthetic protocols for this compound.

Regioselective Nitration Techniques

Controlling the position of nitration on the aniline ring is crucial for maximizing the yield of the desired ortho-isomer. Recent advancements have focused on developing more regioselective nitration methods.

One such technique involves the use of tert-butyl nitrite (B80452) (TBN) as a nitrating agent under mild, catalyst- and acid-free conditions. sci-hub.senih.gov This method proceeds through the formation of an N-nitroso intermediate, followed by ring nitration. While initial studies on N-ethylaniline with HNO3/H2SO4 tended to favor the para-isomer, the TBN-mediated approach offers a pathway to synthetically useful N-nitroso N-alkyl nitroanilines which can then be converted to N-alkyl nitroanilines. researchgate.netsci-hub.se The regioselectivity can be influenced by steric and electronic effects of the substituents on the aniline ring. rsc.org Protecting the amino group as an amide or imide derivative before nitration is a common strategy to direct the incoming nitro group primarily to the para position, but this adds extra steps to the synthesis. rsc.org

Catalyst-Mediated Synthesis (e.g., Pd/C Catalysis)

Catalyst-mediated approaches have emerged as powerful tools for the synthesis of this compound and its derivatives, offering improved efficiency and selectivity. Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst used in various synthetic transformations.

In the context of reductive amination, Pd/C can be used as a hydrogenation catalyst for the reaction between a nitroaniline and a ketone. google.com Furthermore, Pd/C has been successfully employed in the N-methylation of nitroarenes and amines using methanol (B129727) as both a source of the methyl group and hydrogen, proceeding via a "borrowing hydrogen" mechanism. sci-hub.se While this specific example focuses on methylation, the underlying principle could potentially be adapted for ethylation.

Pd/C is also instrumental in the reduction of a nitro group to an amine, a key step in many synthetic sequences that may lead to this compound derivatives. For instance, after a palladium-catalyzed coupling reaction to form a nitro-substituted intermediate, the nitro group can be reduced to an amine using 10% Pd/C and hydrogen gas. internationaljournalcorner.com This demonstrates the utility of Pd/C in multi-step syntheses involving nitroanilines.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These approaches focus on the use of less hazardous reagents, alternative solvents, and catalytic methods to improve efficiency and minimize waste.

One significant green strategy involves the N-alkylation of 2-nitroaniline with alcohols, which serve as greener alternatives to traditional alkyl halides. acs.orgresearchgate.net Transition-metal catalysts, particularly those based on iridium (Ir) and ruthenium (Ru) with N-heterocyclic carbene (NHC) ligands, have proven effective for this transformation. acs.orgresearchgate.net For instance, Ir(III) and Ru(II) complexes with nitrile-modified NHC ligands can catalyze the N-alkylation of aniline derivatives with alcohols, often in solvent-free media, which aligns with green chemistry goals. acs.orgresearchgate.net Studies have shown that Ir(III) complexes generally exhibit better performance than their Ru(II) counterparts in these reactions. acs.orgresearchgate.net The use of alcohols like ethanol (B145695) as the alkylating agent is advantageous as it produces water as the primary byproduct, avoiding the formation of halide salts associated with alkyl halides.

Another green approach is the "one-pot" synthesis of N-alkylanilines directly from nitroaromatics and alcohols. sciengine.com A notable example is the synthesis of N-ethylaniline from nitrobenzene (B124822) and ethanol over a Raney Ni catalyst. sciengine.com This process combines the reduction of the nitro group and the N-alkylation of the resulting amine in a single reactor, which improves process efficiency and reduces waste by eliminating the need to isolate the intermediate aniline. sciengine.com Under specific conditions (413 K, PN2 = 1 MPa) and with a volumetric ratio of nitrobenzene:ethanol of 10:60, a 100% conversion of nitrobenzene and aniline was achieved, with a selectivity of 85.9% for N-ethylaniline. sciengine.com

The use of environmentally benign catalysts and media is another cornerstone of green synthesis. Citric acid, a biodegradable and non-toxic organic acid, has been employed as a mediator for the regioselective synthesis of N-alkylated indazoles from 2-methylanilines, showcasing its potential in related green synthetic strategies. Furthermore, supercritical carbon dioxide (scCO2) has been explored as a green solvent for continuous N-alkylation reactions, offering a non-toxic and recyclable alternative to conventional organic solvents. beilstein-journals.org

Table 1: Comparison of Catalytic Systems for Green N-Alkylation

| Catalyst System | Reactants | Key Green Feature | Reference |

|---|---|---|---|

| Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | Anilines and Alcohols | Solvent-free media, use of alcohols instead of alkyl halides. | acs.orgresearchgate.net |

| Raney Ni | Nitrobenzene and Ethanol | One-pot reaction combining reduction and N-alkylation. | sciengine.com |

| Citric Acid | 2-Methylanilines, NaNO₂, Ethyl Chloroacetate | Use of a green, biodegradable acid catalyst in an aqueous medium. |

Synthesis of Functionalized this compound Derivatives

This compound serves as a versatile building block for the synthesis of more complex molecules with tailored properties. sigmaaldrich.comsigmaaldrich.com Methods have been developed to introduce a variety of functional groups onto the aromatic ring or the ethyl side chain, often starting with either this compound itself or by using functionalized precursors.

Strategies for Alkyl Halide Reactants

The reaction of a parent aniline with an alkyl halide under controlled conditions is a conventional method for preparing N-alkyl nitroanilines, including this compound. researchgate.net This nucleophilic substitution reaction involves the displacement of the halide by the amino group of the aniline. While effective, this method often requires careful control of reaction conditions to prevent over-alkylation and the formation of quaternary ammonium (B1175870) salts. The reactivity can be influenced by the nature of the halide and the specific aniline derivative used. For example, this compound can be synthesized by reacting 2-nitroaniline with an ethyl halide. researchgate.net

Introduction of Diverse Functional Groups

A wide array of functionalized this compound derivatives has been synthesized by introducing substituents onto the aromatic ring. These modifications are crucial for developing new materials, such as dyes and pharmaceuticals.

One common strategy is the nucleophilic aromatic substitution (SNAr) reaction on activated haloarenes. For instance, N-ethyl-4-chloro-2-nitroaniline can be synthesized from 2,5-dichloronitrobenzene and ethylamine. chemicalbook.com Similarly, other functional groups can be introduced. The synthesis of N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline demonstrates the incorporation of a trifluoromethanesulfonyl group, which is a strong electron-withdrawing group. uni.lu

Other derivatives are prepared by reacting activated aromatic fluorides with substituted ethylamines. For example, reacting 2-phenylethylamine with 2,4-dinitrofluorobenzene yields 2,4-dinitro-N-(2-phenylethyl)aniline . nih.gov This approach allows for the introduction of various functionalities on the ethyl group. An example is the synthesis of N-(2-methoxyethyl)-2-nitroaniline from 2-methoxyethyl aniline via a nitration reaction. evitachem.com

Furthermore, the nitro group itself can promote the functionalization of the aromatic ring. The strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, enabling the introduction of various substituents. nih.gov This principle is applied in the synthesis of diverse nitroaniline derivatives. For instance, N-nitroso derivatives like N-nitroso-N-ethyl-2-nitroaniline have been synthesized using nitrosyl acetate (B1210297) in acetic acid. researchgate.net

Table 2: Examples of Functionalized this compound Derivatives

| Derivative Name | Precursors | Synthetic Method | Reference |

|---|---|---|---|

| N-Ethyl-4-chloro-2-nitroaniline | Ethylamine and 2,5-Dichloronitrobenzene | Nucleophilic Aromatic Substitution | chemicalbook.com |

| N-Nitroso-N-ethyl-2-nitroaniline | This compound | N-nitrosation with nitrosyl acetate | researchgate.net |

| 2,4-Dinitro-N-(2-phenylethyl)aniline | 2-Phenylethylamine and 2,4-Dinitrofluorobenzene | Nucleophilic Aromatic Substitution | nih.gov |

| N-(2-Methoxyethyl)-2-nitroaniline | 2-Methoxyethyl aniline | Nitration | evitachem.com |

| N-Ethyl-2-nitro-4-trifluoromethanesulfonylaniline | Not specified | Not specified | uni.lu |

Spectroscopic Characterization and Structural Elucidation of N Ethyl 2 Nitroaniline and Its Derivatives

Unraveling the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy stands as a cornerstone in the structural analysis of N-Ethyl-2-nitroaniline, offering detailed information about the hydrogen and carbon atomic arrangement within the molecule.

A Closer Look at Protons: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of its protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum typically displays distinct signals corresponding to the ethyl and aromatic protons. spectrabase.com

The ethyl group protons characteristically appear as a triplet and a quartet. bdu.ac.in The methyl (CH₃) protons, being adjacent to the methylene (B1212753) (CH₂) group, are split into a triplet, while the methylene protons, influenced by the neighboring methyl group, resonate as a quartet. bdu.ac.in The aromatic protons, due to their varied positions on the benzene (B151609) ring relative to the nitro and ethylamino substituents, exhibit complex splitting patterns in the downfield region of the spectrum. bdu.ac.in

Interactive Data Table: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 8.153 | dd | J(A,C)=1.5, J(A,D)=0.6, J(A,E)=8.7 |

| Aromatic-H | 7.455 | m | J(C,D)=8.6, J(C,E)=7.0 |

| Aromatic-H | 6.833 | m | - |

| Aromatic-H | 6.639 | m | - |

| NH | 8.03 | br s | J(B,F)=5.1 |

| CH₂ | 3.015 | q | - |

| CH₃ | 1.37 | t | 7.6 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Mapping the Carbon Skeleton: Carbon-13 (¹³C) NMR Spectral Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides a definitive count of the non-equivalent carbon atoms in this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. libretexts.orglibretexts.org

The carbons of the ethyl group typically appear in the upfield region of the spectrum. The aromatic carbons resonate at lower fields, with their specific shifts being dependent on the electronic effects of the nitro and ethylamino groups. The carbon atom attached to the nitro group (C-NO₂) is generally found at a lower field due to the strong electron-withdrawing nature of the nitro group. libretexts.org

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C-NH | 146.75 |

| C-NO₂ | 138.1 |

| Aromatic C-H | 129.4 |

| Aromatic C-H | 119.7 |

| Aromatic C-H | 118.5 |

| Aromatic C-H | 113.9 |

| CH₂ | 39.18 |

| CH₃ | 12.4 |

Note: Chemical shifts are referenced to a standard and can show minor variations based on experimental conditions.

Advanced NMR Techniques for Unambiguous Structural Assignments

For complex derivatives of this compound or in cases of overlapping signals in one-dimensional spectra, advanced NMR techniques are employed. numberanalytics.comipb.pt Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. numberanalytics.comipb.pt

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of proton networks within the molecule. numberanalytics.com

HSQC provides direct one-bond correlations between protons and the carbons to which they are attached. numberanalytics.com

HMBC reveals longer-range correlations (typically over two or three bonds) between protons and carbons, which is crucial for piecing together the entire molecular structure, especially in identifying the points of attachment of substituents. numberanalytics.com

The Nuclear Overhauser Effect (NOE) is another powerful NMR phenomenon that provides information about the spatial proximity of atoms, which is particularly useful in determining the three-dimensional structure of molecules. diva-portal.org

Identifying Key Functional Groups: Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. uobasrah.edu.iq The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound include:

N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.

C-H Stretches: Absorptions corresponding to the aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

NO₂ Stretches: The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically found between 1550 and 1475 cm⁻¹ and a symmetric stretch in the 1360-1290 cm⁻¹ region. orgchemboulder.com

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually appear in the 1400-1600 cm⁻¹ range.

C-N Stretch: The stretching vibration of the aromatic carbon-nitrogen bond is also observable in the spectrum.

Probing Electronic Transitions: Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within this compound. hnue.edu.vn The presence of chromophores, such as the nitro group and the benzene ring, and an auxochrome, the ethylamino group, leads to characteristic absorption bands in the UV-Vis spectrum. ulisboa.pt

The spectrum of this compound typically shows multiple absorption bands. ulisboa.pt These bands arise from π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen of the amino group. hnue.edu.vn The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity, reflecting the nature of the electronic transitions. ulisboa.ptcore.ac.uk Studies on related nitroaniline compounds have shown that both charge-transfer and locally excited configurations contribute to the observed electronic transitions. ulisboa.pt

Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. nih.gov In electrospray ionization (ESI) mass spectrometry, this compound is typically observed as a protonated molecule, [M+H]⁺. nih.gov

Collisional activation of the protonated molecule induces fragmentation, providing valuable structural information. For this compound, a notable fragmentation pathway involves the elimination of a neutral molecule, leading to the formation of characteristic fragment ions. nih.gov For instance, the [M+H]⁺ ion of this compound (m/z 167) has been observed to fragment to an ion at m/z 107. nih.gov This fragmentation corresponds to the unexpected elimination of a C₂H₄O₂ species, likely acetic acid, which suggests an intramolecular oxidation of the ethyl chain. nih.gov Another less abundant fragment ion at m/z 149 is formed by the loss of a water molecule (H₂O). nih.gov The study of these fragmentation pathways, often supported by high-resolution mass spectrometry for accurate mass measurements and theoretical calculations, is crucial for the detailed structural characterization of this compound and its derivatives. nih.gov

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique ideal for analyzing organic compounds like this compound. In ESI-MS, this compound readily forms a protonated molecular ion, [M+H]⁺. nih.gov This ion is observed at a mass-to-charge ratio (m/z) of 167, which corresponds to the molecular weight of the neutral molecule (166.18 g/mol ) plus the mass of a proton. nih.govnih.gov The generation of this abundant [M+H]⁺ ion makes the compound suitable for further analysis using tandem mass spectrometry techniques. nih.gov

Collisionally Activated Dissociation (CAD) Fragmentation Patterns

Collisionally Activated Dissociation (CAD), also known as Collision-Induced Dissociation (CID), is a technique used to fragment a selected ion (the precursor ion) to gain structural information. wikipedia.org When the protonated this compound ion ([M+H]⁺, m/z 167) is subjected to CAD, it undergoes characteristic fragmentation. nih.gov

The primary fragmentation pathway involves an unusual intramolecular oxidation of the N-ethyl group by the ortho-nitro group. This leads to the elimination of a neutral species with a mass of 60 u, identified as C₂H₄O₂, likely acetic acid. nih.gov This process results in the formation of a major product ion at m/z 107. A secondary, less abundant fragmentation pathway is the loss of a water molecule (H₂O), which has a mass of 18 u, producing a fragment ion at m/z 149. nih.gov

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (u) | Proposed Neutral Loss Species | Relative Abundance |

|---|---|---|---|---|

| 167 | 107 | 60 | C₂H₄O₂ (Acetic Acid) | Major |

| 167 | 149 | 18 | H₂O (Water) | Minor |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of ions, which allows for the calculation of their elemental composition. This technique was crucial in confirming the identities of the precursor and fragment ions of this compound. nih.gov HRMS measurements verified that the precursor ion at m/z 167 has the elemental composition [C₈H₁₁N₂O₂]⁺. nih.govnih.gov Furthermore, it confirmed that the unexpected major fragment ion at m/z 107 resulted from the specific elimination of a C₂H₄O₂ moiety, substantiating the proposed intramolecular oxidation mechanism. nih.gov Such accurate mass measurements are essential for distinguishing between ions with the same nominal mass but different elemental formulas, providing a high degree of confidence in structural assignments. chemrxiv.org

| Ion | m/z (Nominal) | Elemental Formula |

|---|---|---|

| [M+H]⁺ | 167 | [C₈H₁₁N₂O₂]⁺ |

| [M+H - C₂H₄O₂]⁺ | 107 | [C₆H₇N₂]⁺ |

| [M+H - H₂O]⁺ | 149 | [C₈H₉N₂O]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound and its derivatives, this technique provides precise information on molecular conformation, bond lengths, bond angles, and the network of intermolecular interactions that govern the crystal packing. jyu.fiscispace.com

Analysis of Molecular Conformation and Packing

The packing of these molecules in the crystal lattice is then influenced by this conformation. In related derivatives, the molecules can arrange into various motifs, including dimers or extended chains. nih.govnih.gov For example, some N-(2-phenylethyl)nitroaniline derivatives form dimers through intermolecular hydrogen bonds, while others adopt herringbone patterns. nih.govnih.gov In other cases, molecules related by translation stack on top of one another, bound by π–π interactions. researchgate.net

Intermolecular Interaction Network Characterization

These interactions commonly include:

Intermolecular Hydrogen Bonds : In addition to the dominant intramolecular bond, weaker intermolecular hydrogen bonds, such as N—H⋯O or C—H⋯O, can link molecules into dimers, chains, or more complex three-dimensional networks. researchgate.netresearchgate.netnih.gov In some derivatives, N—H groups not involved in intramolecular bonding can form hydrogen bonds with nitro groups of neighboring molecules, leading to dimer formation. nih.gov

π–π Stacking Interactions : The aromatic rings of the nitroaniline core can interact with the rings of adjacent molecules through π–π stacking. researchgate.netresearchgate.net These interactions can be parallel-displaced or T-shaped, contributing significantly to the stability of the crystal lattice. scispace.com The interplay between hydrogen bonding and π-stacking ultimately determines the final crystal structure. jyu.fi

| Interaction Type | Description | Structural Role |

|---|---|---|

| Intramolecular N—H⋯O Hydrogen Bond | Bond between the amine hydrogen and an ortho-nitro group oxygen. | Creates a planar six-membered ring; dictates molecular conformation. jyu.fiscispace.com |

| Intermolecular N—H⋯O/N Hydrogen Bonds | Hydrogen bonds linking the amine group of one molecule to the nitro or other acceptor group of a neighbor. | Forms dimers and chains. nih.govnih.gov |

| Intermolecular C—H⋯O Hydrogen Bonds | Weaker hydrogen bonds from carbon atoms to oxygen atoms of nitro groups. | Contributes to the overall stability of the crystal packing. researchgate.net |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings of adjacent molecules. | Links molecules and hydrogen-bonded chains into layers or 3D networks. scispace.comresearchgate.net |

Computational Chemistry and Theoretical Investigations of N Ethyl 2 Nitroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the theoretical analysis of N-Ethyl-2-nitroaniline. It offers a robust framework for predicting various molecular properties by calculating the electron density of the system. Researchers have employed different functionals and basis sets to model the compound, providing a comprehensive understanding of its behavior.

A fundamental step in the computational analysis of this compound is the optimization of its molecular geometry. This process determines the lowest energy arrangement of atoms, representing the molecule's most stable conformation.

DFT calculations, such as those using the PBE exchange-correlation functional with van der Waals corrections and an aug-cc-pVDZ basis set, have been utilized to model the monomer and dimer structures starting from crystallographic coordinates. scispace.com The optimization process confirms that this intramolecular hydrogen bond is a defining characteristic of 2-nitroaniline (B44862) derivatives. scispace.comresearchgate.net While specific bond lengths and angles for the optimized geometry of this compound are not detailed in the surveyed literature, data from the parent molecule, 2-nitroaniline, provide a reliable reference for the expected structural parameters. comu.edu.triucr.org

| Methodology | Functional | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| Density Functional Theory (DFT) | PBE with Grimme's van der Waals corrections | aug-cc-pVDZ | Optimization of monomer and dimer geometries; confirmation of a six-membered chelate ring due to intramolecular hydrogen bonding. | scispace.com |

| Density Functional Theory (DFT) | B3LYP | 6-311G(d,p) | Used for optimizing geometries of similar nitroaniline derivatives to compare with experimental data. | comu.edu.tr |

The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. irjweb.comnih.gov

The HOMO acts as the electron donor, while the LUMO is the electron acceptor. nrct.go.th A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state, facilitating charge transfer. irjweb.com

While specific HOMO-LUMO energy values for this compound were not found in the reviewed literature, extensive DFT studies on the parent compound, 2-nitroaniline, and its derivatives provide valuable insights. nrct.go.thnih.gov For instance, calculations on p-nitroaniline using the B3LYP/6-311G(d,p) method show a HOMO-LUMO gap of 3.8907 eV. nrct.go.th This value reflects the charge transfer characteristics within the molecule. The electronic structure is significantly influenced by the intramolecular hydrogen bond, which enhances electron delocalization across the chelate ring system. scispace.comresearchgate.net

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| p-Nitroaniline | DFT/B3LYP/6-311G(d,p) | -6.8458 | -2.9551 | 3.8907 | nrct.go.th |

Note: Data for p-nitroaniline is provided as a representative example to illustrate the typical FMO energy values for nitroaniline compounds. Specific calculated values for this compound were not available in the searched literature.

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. DFT calculations are particularly effective for predicting vibrational frequencies (FT-IR and Raman). nih.govresearchgate.net

Theoretical vibrational spectra for 2-nitroaniline and its cation have been calculated using DFT methods (B3LYP with 6-31G and 6-31+G basis sets). nih.govresearchgate.net These studies show good agreement between the calculated harmonic vibrational wavenumbers and the experimental FT-IR spectrum after applying appropriate scaling factors. This process is crucial for accurately assigning specific vibrational modes to the observed spectral bands. For example, key vibrational modes for nitroanilines include the N-H stretching, symmetric and asymmetric NO₂ stretching, and various C-C and C-N stretching modes within the aromatic ring. While a detailed table of predicted versus experimental frequencies for this compound is not available, studies on protonated N-alkyl-2-nitroanilines confirm that vibrational frequency analysis is performed to validate the optimized geometries obtained from DFT calculations (B3LYP/6–31G(d,p)). nih.gov

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-31+G**) (cm⁻¹) | Reference |

|---|---|---|---|

| ν(NH₂) asym | 3480 | 3519 | researchgate.net |

| ν(NH₂) sym | 3370 | 3412 | researchgate.net |

| ν(NO₂) asym | 1485 | 1502 | researchgate.net |

| ν(NO₂) sym | 1330 | 1342 | researchgate.net |

| β(NH₂) | 1620 | 1630 | researchgate.net |

Note: Data for the 2-nitroaniline cation is presented as a reference to demonstrate the correlation between experimental and DFT-predicted spectroscopic data for this class of compounds.

Exploration of Intermolecular and Intramolecular Interactions

The physical and chemical properties of this compound in condensed phases are governed by a network of intermolecular and intramolecular forces. Computational studies are essential for identifying and quantifying these interactions.

As established in the geometry optimization, the most significant intramolecular interaction in this compound is the hydrogen bond between the amino proton and an oxygen atom of the ortho-nitro group. scispace.comresearchgate.net This N-H···O interaction leads to a planar, six-membered ring structure, which enhances the molecule's stability and influences its electronic properties by extending the π-electron delocalization. scispace.comresearchgate.net This type of intramolecular hydrogen bonding is a well-documented characteristic of 2-nitroaniline and its derivatives. nih.govnih.gov In the solid state, this intramolecular bond can influence how the molecules pack, often precluding the amino group from participating in intermolecular hydrogen bonds.

| Interaction Type | Description | Structural Consequence | Reference |

|---|---|---|---|

| Intramolecular N-H···O | Hydrogen bond between the amino group proton and an oxygen of the adjacent nitro group. | Formation of a stable, planar, six-membered chelate ring. | scispace.comresearchgate.net |

| Intermolecular N-H···O | In many 2-nitroaniline derivatives, the strong intramolecular H-bond reduces the likelihood of this interaction, influencing crystal packing. | Can lead to the formation of dimers or chains in related structures where intramolecular bonding is less favorable. | nih.gov |

Aromatic interactions, particularly π-π stacking, are crucial non-covalent forces that direct the assembly of molecules in the solid state. nih.govmdpi.com In the case of 2-nitroaniline derivatives, the presence of the intramolecularly hydrogen-bonded chelate ring introduces a unique motif for stacking.

Solvation Effects and Solvent Interactions

The interaction of this compound with solvents has been a subject of theoretical and solvatochromic studies, revealing the significant role of intramolecular hydrogen bonding. Studies on N-alkyl-o-nitroanilines, including the ethyl derivative, have shown the formation of a strong intramolecular hydrogen bond between the amino and nitro groups. cdnsciencepub.com This bond is remarkably stable and remains unbroken even in polar solvents and hydrogen bond acceptors like dimethyl sulfoxide. cdnsciencepub.com

Solvatochromism studies, which examine the shift in the electronic absorption spectra in different solvents, have been employed to understand these interactions. By comparing the behavior of N-alkyl-o-nitroanilines in solvent mixtures, such as cyclohexane (B81311) and THF, researchers can distinguish between general dielectric effects and specific solute-solvent interactions. cdnsciencepub.com For N-alkyl-o-nitroanilines, the preferential solvation is primarily driven by the dipolar interaction between the solute and the polar solvent molecules, with no significant variation observed with the change of the N-alkyl substituent. cdnsciencepub.com This indicates that the intramolecular hydrogen bond is the dominant feature, reducing the potential for intermolecular hydrogen bonding with the solvent. cdnsciencepub.com

| Solute | Solvent System | Key Finding | Reference |

| N-Alkyl-o-nitroanilines | Cyclohexane/THF | Preferential solvation is mainly due to dipolar interactions, with the intramolecular hydrogen bond remaining intact. | cdnsciencepub.com |

| N-Alkyl-o-nitroanilines | Dimethyl sulfoxide | The strong intramolecular hydrogen bond is not broken by this polar, hydrogen bond accepting solvent. | cdnsciencepub.com |

| meta and para nitroanilines | Water (PCM model) | The PCM description of hydration is consistent with models considering individual water molecule interactions. | researchgate.net |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the complex reaction pathways of this compound. One of the most notable gas-phase reactions involves the intramolecular oxidation of the ethyl group upon collisional activation of the protonated molecule ([M+H]⁺). nih.gov

Mass spectrometry experiments show that the protonated this compound ion (m/z 167) fragments by eliminating a neutral species of 60 u, which corresponds to acetic acid (C₂H₄O₂), and to a lesser extent, a loss of 18 u, corresponding to water (H₂O). nih.gov This unusual elimination of acetic acid from an ethyl-substituted amine points to a complex rearrangement and oxidation mechanism where the ortho nitro group acts as an oxygen donor. nih.gov

DFT calculations have been used to map the potential energy surface for this fragmentation. The proposed mechanism involves a series of intermediates and transition states. The reaction is initiated by the transfer of an oxygen atom from the nitro group to the ethyl chain, leading to the formation of various intermediates. The calculations help in identifying the most energetically favorable pathways and the transition states connecting these intermediates. For instance, the relative enthalpies of different intermediates and transition states can be calculated to understand the reaction kinetics. nih.gov These theoretical models provide a mechanistic explanation for the observed fragmentation patterns that would be difficult to determine through experimental means alone. nih.gov

| Precursor Ion | Fragmentation Products | Key Mechanistic Feature | Computational Method | Reference |

| [this compound + H]⁺ (m/z 167) | m/z 107 + C₂H₄O₂ | Intramolecular oxidation of the ethyl group by the nitro group. | DFT (B3LYP/6–311++G(3df,2p)//B3LYP-6–31G(d,p)) | nih.gov |

| [this compound + H]⁺ (m/z 167) | m/z 149 + H₂O | Minor fragmentation pathway. | DFT | nih.gov |

Investigation of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of molecules like this compound are of significant interest for applications in optoelectronics. Theoretical investigations play a crucial role in understanding the structure-property relationships that govern these properties. NLO properties are related to the molecular hyperpolarizability, which is influenced by factors such as intramolecular charge transfer (ICT), the nature of donor and acceptor groups, and the length of the π-conjugated system. bohrium.com

In molecules like this compound, the amino group (-NHC₂H₅) acts as an electron donor and the nitro group (-NO₂) as an electron acceptor, connected by a phenyl ring. This "push-pull" system facilitates ICT upon excitation, which is a key requirement for a large second-order NLO response (first hyperpolarizability, β). Theoretical studies on similar aniline (B41778) derivatives show that the N,N-dimethylamine group enhances NLO properties compared to the unsubstituted amino group, suggesting that alkyl substitution on the nitrogen atom can be beneficial. bohrium.com

Computational methods, such as Møller–Plesset perturbation theory (MP2) and DFT, are used to calculate the dipole moment, polarizability, and hyperpolarizability. bohrium.com The effect of the solvent on NLO properties is often investigated using the polarizable continuum model (PCM). These calculations generally show that the NLO properties are enhanced with increasing solvent polarity. bohrium.com Furthermore, the choice of computational method and basis set, as well as accounting for zero-point vibrational averaging (ZPVA) corrections, can have a significant impact on the accuracy of the predicted NLO properties. For instance, in 2-methyl-4-nitroaniline, ZPVA corrections were found to increase the molecular first hyperpolarizability by 5% and the macroscopic second-order susceptibility (χ⁽²⁾) by as much as 10-12%. acs.org

| Molecule Type | Property Investigated | Key Finding | Computational Approach | Reference |

| Substituted Anilines | First Hyperpolarizability (β) | Donor and acceptor groups, and solvent polarity enhance NLO properties. | MP2, PCM | bohrium.com |

| 2-Methyl-4-nitroaniline | Second-order susceptibility (χ⁽²⁾) | ZPVA corrections and the choice of geometry are crucial for accurate predictions. | DFT, Local Field Theory | acs.org |

| p-Nitroaniline derivatives | Third-order NLO properties | Metal derivatives can induce greater polarizability and hyperpolarizability compared to urea. | Quantum chemical semi-empirical calculations | researchgate.net |

Reaction Mechanisms and Chemical Transformations of N Ethyl 2 Nitroaniline

Oxidation and Reduction Pathways of the Nitro Group

The nitro group of N-Ethyl-2-nitroaniline is a primary site of chemical reactivity, predominantly undergoing reduction through various chemical and electrochemical methods. masterorganicchemistry.comwikipedia.org The transformation of the nitro group into an amino group is a pivotal reaction in synthetic chemistry, as it converts an electron-deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Common reduction pathways include:

Catalytic Hydrogenation: This is a widely used industrial method for reducing nitroaromatics. wikipedia.org It employs catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide in the presence of hydrogen gas. wikipedia.orgnih.govwikipedia.org The process is highly efficient and often results in high yields of the corresponding aniline (B41778) derivative. nih.gov

Metal-Acid Systems: The use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl) is a classic and effective method for nitro group reduction. masterorganicchemistry.comwikipedia.org

Electrochemical Reduction: This method offers a more sustainable alternative to traditional chemical reductants. acs.org The process can be mediated by redox catalysts, such as polyoxometalates, which accept electrons from a cathode and then reduce the nitrobenzene (B124822) derivative in solution. acs.org Direct electrochemical reduction on various cathode materials has also been explored. acs.org

While complete reduction to the amine is most common, partial reduction can yield other functional groups. The reduction of aromatic nitro compounds can also lead to the formation of N-arylhydroxylamines under specific conditions, for instance, using zinc metal in aqueous ammonium (B1175870) chloride or Raney nickel with hydrazine (B178648) at low temperatures. wikipedia.orgnih.gov

Table 1: Selected Methods for Nitro Group Reduction

| Method | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Raney Ni | N-Ethylethane-1,2-diamine | wikipedia.orgnih.gov |

| Metal in Acid | Fe, Sn, or Zn in HCl | N-Ethylethane-1,2-diamine | masterorganicchemistry.comwikipedia.org |

| Electrochemical Reduction | Mediated (e.g., Polyoxometalate) or Direct | N-Ethylethane-1,2-diamine | acs.orgacs.org |

| Partial Reduction | Zn/NH₄Cl or Ra-Ni/N₂H₄ (controlled) | N-Ethyl-2-(hydroxyamino)aniline | wikipedia.org |

Nucleophilic Substitution Reactions Involving the Amino Group

The amino group in this compound is nucleophilic and can participate in substitution reactions. wikipedia.org The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers. chemguide.co.uk

Key reactions include:

Acylation: Primary and secondary amines readily react with acyl chlorides and acid anhydrides in a process known as acylation. wikipedia.orgncert.nic.in In the case of this compound, reaction with an acyl chloride like acetyl chloride would lead to the formation of an N-substituted amide. This reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchegg.com The presence of a base like pyridine (B92270) is often required to neutralize the HCl formed during the reaction. ncert.nic.in

Alkylation: The amino group can also be further alkylated by reaction with alkyl halides. wikipedia.orgncert.nic.in This reaction can be complex, as the primary amine can be converted to secondary and tertiary amines, and ultimately to a quaternary ammonium salt. ncert.nic.in

Table 2: Nucleophilic Substitution Reactions of the Amino Group

| Reaction Type | Electrophile | Product Class | Reference |

|---|---|---|---|

| Acylation | Acyl Chloride (e.g., Ethanoyl chloride) | N-substituted amide (e.g., N-ethyl-N-(2-nitrophenyl)acetamide) | chemguide.co.ukncert.nic.in |

| Benzoylation | Benzoyl chloride | N-substituted benzamide | ncert.nic.in |

| Alkylation | Alkyl Halide (e.g., Ethyl iodide) | Tertiary Amine / Quaternary Ammonium Salt | wikipedia.orgncert.nic.in |

Intramolecular Rearrangements and Atom Transfer Processes

Under specific conditions, such as collisional activation in mass spectrometry, protonated N-alkyl-2-nitroanilines, including the N-ethyl derivative, undergo remarkable intramolecular oxidation reactions. nih.govnih.gov These processes involve the transfer of an oxygen atom from the ortho-nitro group to the N-alkyl side chain. nih.gov

Studies using tandem mass spectrometry have shown that upon collisional activation, the protonated molecule of this compound can initiate a sequence of events starting with the transfer of an oxygen atom from the nitro group. nih.gov It is proposed that a proton shifts to the nitro group, which facilitates the intramolecular oxidation of the N-alkyl chain. nih.gov This oxygen transfer is a key step that leads to the subsequent fragmentation and rearrangement of the molecule. nih.govnih.gov

Following the oxygen atom transfer, the N-ethyl group is oxidized. For this compound, this process leads to the elimination of a neutral molecule of acetic acid (C₂H₄O₂), resulting in a fragment ion with an m/z of 107. nih.gov This specific loss confirms that the alkyl group attached to the nitrogen is oxidized to a carboxylic acid. nih.gov This unusual gas-phase elimination highlights the significant chemical interaction between the ortho-positioned nitro and N-ethyl groups. nih.gov In the case of longer alkyl chains, such as in N-propyl-2-nitroaniline, the fragmentation is more complex, showing competitive losses corresponding to propionic acid and ethanol (B145695), indicating oxidation can occur at different carbons of the alkyl chain. nih.govnih.gov

Table 3: Mass Spectrometric Fragmentation of Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (u) | Inferred Neutral Species | Reference |

|---|---|---|---|---|

| 167 | 107 | 60 | C₂H₄O₂ (Acetic acid) | nih.gov |

| 167 | 149 | 18 | H₂O (Water) | nih.gov |

Derivatization Reactions and Functional Group Transformations

The reactive sites on this compound allow for a variety of derivatization reactions, enabling the synthesis of more complex molecules. The transformations of the nitro and amino groups are central to these synthetic strategies.

The reduction of the nitro group to an amine is a key functional group transformation that opens up numerous synthetic possibilities. masterorganicchemistry.com The resulting diamine can be used as a precursor for heterocyclic compounds like benzimidazoles. wikipedia.org

Furthermore, the amino group can be modified to create specific functional derivatives. For example, N-acyl-N-carboxymethyl-2-nitroaniline and its analogs have been synthesized. rsc.org These compounds function as water-soluble, photolabile precursors for carboxylic acids, demonstrating a sophisticated application of derivatization. rsc.org Acylation reactions, as mentioned previously, are also a common derivatization technique to produce amides, which can alter the chemical and physical properties of the parent molecule. ncert.nic.in

Applications of N Ethyl 2 Nitroaniline in Diverse Chemical Fields

Role as Synthetic Intermediates in Organic Synthesis

N-Ethyl-2-nitroaniline serves as a valuable synthetic intermediate in organic synthesis. ontosight.ai The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the amino group. This allows for a variety of chemical transformations.

One of the key reactions is the reduction of the nitro group to an amino group. This transformation can be achieved through catalytic hydrogenation using catalysts like palladium on carbon, or by chemical reduction with agents such as iron in acetic acid. The resulting diamine is a precursor for the synthesis of heterocyclic compounds, which are significant in medicinal chemistry.

The amino group of this compound can undergo diazotization, followed by various substitution reactions, further expanding its synthetic utility. wikipedia.org Moreover, the compound can be used to study regioselective reactions, providing insights into how different functional groups on the aniline (B41778) ring direct incoming substituents.

Precursors for Dyes and Pigments

Historically, nitroaniline derivatives have been fundamental in the development of the dye industry. this compound is used as a precursor in the synthesis of a variety of dyes and pigments. ontosight.ai Its chemical structure is a key component in creating chromophores, the part of a molecule responsible for its color.

The production of dyes using this compound often involves its conversion into a diazonium salt, which is then reacted with a coupling component to form a colored azo compound. google.com The specific shade of the dye can be fine-tuned by the choice of the coupling agent. cuhk.edu.hk

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (N=N), represent a major class of commercial colorants. cuhk.edu.hk this compound is a key starting material for a subset of these dyes. wikipedia.org

The synthesis of azo dyes from this compound typically involves a two-step process:

Diazotization: The primary amino group of this compound is converted into a diazonium salt. This is usually achieved by reacting it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). unb.canih.gov

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative. cuhk.edu.hk The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component, forming the characteristic azo linkage and yielding the final dye molecule. unb.ca

The properties of the resulting azo dye, such as its color, solubility, and fastness, are determined by the chemical structures of both the this compound derivative and the coupling component. cuhk.edu.hk

Building Blocks for Pharmaceutical Compounds

Nitroaromatic compounds, including this compound, are important building blocks in the synthesis of pharmaceutically relevant molecules. frontiersin.org The nitro group can be readily transformed into other functional groups, making it a versatile handle for constructing complex molecular architectures. frontiersin.org

The primary use of this compound in this context is as an intermediate. The reduction of the nitro group to an amine is a common strategy to introduce a new amino group, which can then be further functionalized to build the target pharmaceutical compound.

This compound can serve as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The synthesis of APIs often involves multi-step processes where specific building blocks are sequentially added and modified.

The reduction of the nitro group in this compound to form an ortho-diamine is a key step. These diamines are precursors to benzimidazoles, a class of heterocyclic compounds that form the core structure of many pharmaceuticals. wikipedia.org The potential for N-nitrosamine formation is a critical consideration during the manufacturing of APIs from secondary amines like this compound, especially in the presence of trace nitrites. researchgate.net

| Precursor | Key Transformation | Resulting Moiety | Relevance in Pharmaceuticals |

| This compound | Reduction of the nitro group | ortho-phenylenediamine derivative | Precursor to benzimidazoles |

This table illustrates the role of this compound as a precursor in the synthesis of pharmaceutically relevant moieties.

Applications in Materials Science

The applications of this compound extend into the field of materials science, primarily due to the reactivity of its functional groups.

There is growing interest in the development of materials that can release nitric oxide (NO) in a controlled manner for therapeutic applications. nih.gov N-nitrosated secondary amines are known to release NO slowly and in a sustained fashion. nih.gov

While direct studies on this compound as a nitric oxide release agent are not extensively documented in the provided search results, related N-(2-phenylethyl)nitroaniline derivatives have been investigated as precursors for such agents. nih.govnih.gov The general principle involves the N-nitrosation of the secondary amine group. The resulting N-nitroso compound can then decompose under specific conditions to release nitric oxide. The electronic properties of the aniline ring, influenced by the nitro group, can modulate the rate of NO release. The structural similarities suggest that this compound could potentially be a candidate for similar applications, though further research would be required to confirm this.

Role in Propellant Stabilizer Degradation Derivatives

This compound is recognized as a degradation product formed during the aging of certain propellants. Its presence is linked to the chemical transformation of stabilizers, which are essential additives in propellant formulations. These stabilizers are incorporated to inhibit the autocatalytic decomposition of energetic materials like nitrocellulose, a process that releases nitrogen oxides. dtic.milresearchgate.netdtic.mil

Stabilizers function by scavenging these reactive nitrogen oxides. dtic.mil Over time and under the influence of environmental factors such as heat, the stabilizer molecules themselves undergo a series of chemical changes, including nitrosation and nitration, leading to the formation of various derivatives. dtic.mildtic.mil

One of the primary stabilizers used in single-base propellants is diphenylamine (B1679370) (DPA). dtic.miltandfonline.com The degradation of DPA is a complex process that results in numerous derivatives. The initial step often involves the reaction of DPA with nitrogen oxides to form N-nitrosodiphenylamine. dtic.mil Subsequent reactions, including rearrangement and further nitration, lead to the formation of various nitrated diphenylamines, such as 2-nitrodiphenylamine (B16788) (2-NDPA) and 4-nitrodiphenylamine. dtic.milwikipedia.org While this compound is not a direct degradation product of diphenylamine, its formation is associated with stabilizers derived from ethylaniline.

Another class of stabilizers includes centralites, such as ethyl centralite (sym-diethyl diphenyl urea). The degradation of these stabilizers also proceeds through reactions with nitrogen oxides. Research indicates that the degradation of ethyl centralite can lead to the formation of N-ethyl-N-nitrosoaniline, which can then be further transformed. dtic.mil A related compound, this compound, emerges from these complex reaction pathways within the propellant matrix.

The formation of these degradation products, including this compound, is a critical indicator of the propellant's age and stability. Monitoring the depletion of the primary stabilizer and the appearance of its derivatives is a key aspect of propellant surveillance programs to ensure safety and performance. dtic.mil

The table below summarizes key compounds involved in the degradation pathways of common propellant stabilizers.

Table 1. Compounds in Propellant Stabilizer Degradation

| Compound Name | Molecular Formula | Role/Significance |

|---|---|---|

| This compound | O₂NC₆H₄NHC₂H₅ | A degradation derivative of certain propellant stabilizers. sigmaaldrich.com |

| Diphenylamine (DPA) | C₁₂H₁₁N | A primary stabilizer in nitrocellulose-based propellants. dtic.miltandfonline.com |

| Ethyl Centralite | C₁₇H₂₀N₂O | A common stabilizer in propellant formulations. tandfonline.com |

| N-nitrosodiphenylamine | C₁₂H₁₀N₂O | An initial degradation product of diphenylamine. dtic.miltandfonline.com |

| 2-Nitrodiphenylamine | C₁₂H₁₀N₂O₂ | A C-nitration degradation product of diphenylamine. tandfonline.comwikipedia.org |

| N-Ethyl-N-nitrosoaniline | C₈H₁₀N₂O | A potential intermediate in the degradation of ethyl-containing stabilizers. dtic.milcaymanchem.com |

Table 2. List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diphenylamine |

| Ethyl Centralite |

| N-nitrosodiphenylamine |

| 2-Nitrodiphenylamine |

| 4-Nitrodiphenylamine |

| N-Ethyl-N-nitrosoaniline |

Biological Activities and Medicinal Chemistry Research Involving N Ethyl 2 Nitroaniline Derivatives

Anticancer Activities of Nitroaniline Derivatives

Nitroaniline derivatives are recognized for their potential as anticancer agents. The presence of the nitro group, an electron-withdrawing moiety, is a key feature in many compounds developed for cancer therapy. researchgate.netnih.gov

Research has demonstrated that derivatives of trinitroaniline (B13749157) exhibit potent antitumor activities. researchgate.net For instance, compounds such as N-phenyl-2,4,6-trinitroaniline have shown significant anti-proliferative effects on various cancer cell models, including hepatoma (Hep3B) cells, with IC50 values comparable to the established chemotherapy drug cisplatin. researchgate.net Further studies on these derivatives confirmed they can induce intrinsic apoptosis by altering the ratio of Bax/Bcl-2 expression and can inhibit the metastatic activity of cancer cells. researchgate.net Similarly, curcumin (B1669340) derivatives synthesized through a condensation reaction with 2-nitroaniline (B44862) have demonstrated cytotoxic effects against breast cancer cells (BRC-9). ijcce.ac.ir

Nitroaniline mustards have been developed as hypoxia-selective antitumor agents. nih.gov These compounds are activated under low-oxygen conditions, typical of solid tumors, where the nitro group is reduced to an electron-donating hydroxylamine (B1172632) or amine, thereby activating the cytotoxic nitrogen mustard. nih.gov To improve upon the poor aqueous solubility of early nitroaniline mustards, a series of water-soluble derivatives were synthesized. nih.gov Notably, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862) showed a 60- to 70-fold greater selectivity for hypoxic cells over oxygenated cells. nih.gov

Other classes of nitroaniline derivatives have also been investigated. 2-Aminobenzothiazole derivatives, synthesized using 4-nitroaniline (B120555), have demonstrated the ability to reduce the growth of lung (A549) and breast (MCF-7) cancer cell lines. nih.gov Additionally, novel quinazolinone derivatives prepared using 5-chloro-2-nitro-aniline as a starting material have shown cytotoxic activity against both MCF-7 and HeLa cell lines. nih.gov

Table 1: Anticancer Activity of Selected Nitroaniline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|---|

| Trinitroaniline | N-phenyl-2,4,6-trinitroaniline | Hep3B | Similar to cisplatin | researchgate.net |

| Trinitroaniline | N-(3-nitrophenyl)-2,4,6-trinitroaniline | Hep3B | Similar to cisplatin | researchgate.net |

| Aminobenzothiazole | OMS14 (from 4-nitroaniline) | A549 (Lung) | 22.13 µM | nih.gov |

| Aminobenzothiazole | OMS14 (from 4-nitroaniline) | MCF-7 (Breast) | 61.03 µM | nih.gov |

| Quinazolinone | Compound 11g (from 5-chloro-2-nitro-aniline) | MCF-7, HeLa | High | nih.gov |

Antimicrobial Properties and Potential in Antibiotic Development

The nitroaniline scaffold is also a key component in the development of new antimicrobial agents. nih.gov Various derivatives have shown promise against both bacterial and fungal pathogens.

Nitrated benzothiazoles, which can be synthesized from nitroanilines, have demonstrated significant antibacterial activity against Pseudomonas aeruginosa. nih.gov Similarly, new 8-nitrofluoroquinolone derivatives have been prepared and tested for their antibacterial properties. nih.gov The inclusion of the 8-nitro group facilitated the synthesis and led to compounds with notable activity against Gram-positive strains like Staphylococcus aureus. nih.gov For example, derivatives incorporating p-toluidine, p-chloroaniline, and aniline (B41778) at the C-7 position exhibited good activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL. nih.gov

The 1,3,4-thiadiazole (B1197879) nucleus is another important scaffold in medicinal chemistry, and its derivatives are studied for a broad spectrum of pharmacological activities. nih.gov Studies on 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives revealed good to high activity against Escherichia coli. nih.gov Specifically, p-nitrophenyl derivatives of this class showed good activity against the Gram-negative bacteria E. coli. nih.gov

Table 2: Antimicrobial Activity of Selected Nitroaniline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Target Organism | Activity (MIC) | Source |

|---|---|---|---|---|

| 8-Nitrofluoroquinolone | p-toluidine derivative | S. aureus | ~2-5 µg/mL | nih.gov |

| 8-Nitrofluoroquinolone | p-chloroaniline derivative | S. aureus | ~2-5 µg/mL | nih.gov |

| 8-Nitrofluoroquinolone | aniline derivative | S. aureus | ~2-5 µg/mL | nih.gov |

| Nitrated Benzothiazole | Not specified | P. aeruginosa | Significant | nih.gov |

| 1,3,4-Thiadiazole | p-nitrophenyl derivative 11e | E. coli | Good | nih.gov |

Receptor Agonist and Antagonist Studies

Derivatives of N-Ethyl-2-nitroaniline have been central to the study of neurotransmitter receptors, leading to the discovery of potent and selective agents for both muscarinic and nicotinic acetylcholine (B1216132) receptors.

A significant finding in this area is the discovery of N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-2-nitroaniline, also known as SK-946. nih.govresearchgate.net This aniline derivative was identified as a potent and selective muscarinic M1 receptor agonist. pharm.or.jp The M1 receptor is abundant in the cerebral cortex and hippocampus and is critically involved in learning and memory. pharm.or.jp As such, M1 agonists are considered potential cognition enhancers for treating conditions like Alzheimer's disease. pharm.or.jpnih.gov SK-946 demonstrated a high affinity for the M1 receptor and, in animal models, was shown to improve cognitive function in scopolamine-induced dementia models. pharm.or.jpnih.gov Further studies confirmed its ability to ameliorate impaired learning and memory in various rodent models, suggesting its potential to enhance cognitive functions. nih.gov

The broader class of nitroaniline derivatives has also been investigated for activity at nicotinic acetylcholine receptors (nAChRs). google.com These receptors are involved in a wide range of central nervous system functions, including cognition, learning, and neuroprotection. google.com While direct activity of this compound derivatives on these receptors is less documented, related compounds have shown significant effects. For example, the nitroaniline derivative UCI-30002 [N-(1,2,3,4-tetrahydro-1-naphthyl)-4-nitroaniline] displays selectivity for the α4β2, α7, and α3β4 nAChR subtypes. google.com The α7 nAChR, in particular, is a key target in drug discovery for neurological disorders. nih.govnih.gov

Development of Biologically Active Molecules and Lead Compounds

This compound and its parent compound, 2-nitroaniline, are valuable starting materials and intermediates in the synthesis of more complex, biologically active molecules and lead compounds. nih.govsigmaaldrich.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

In the pursuit of drugs for Alzheimer's disease, a series of aniline derivatives featuring a 1-azabicyclo[3.3.0]octane ring were synthesized, which led to the discovery of the potent M1 muscarinic agonist SK-946. nih.gov In another area, a series of N-(2-phenylethyl)nitroaniline derivatives have been synthesized and characterized as precursors for agents that provide slow and sustained release of nitric oxide, a crucial signaling molecule in the body. nih.gov

The nitroaniline structure has also been incorporated into carbohydrate-small molecule hybrids designed as inhibitors of interleukin-6 (IL-6) signaling, which is a target for inflammatory diseases and some cancers. mdpi.com These hybrids were synthesized starting from commercially available nitroanilines. mdpi.com The development of water-soluble nitroaniline mustards as hypoxia-selective antitumor agents is another example of how the basic structure has been elaborated to create lead compounds with improved properties. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Understanding the relationship between a molecule's structure and its activity (SAR) or properties (SPR) is fundamental to medicinal chemistry. For nitroaniline derivatives, such studies guide the design of new compounds with enhanced efficacy and desired characteristics.

Studies on 4-substituted 2-nitroanilines have explored these relationships systematically. acs.org It has been shown that even modest changes to the functional groups on the nitroaniline scaffold can lead to significant differences in molecular conformation, intermolecular interactions, and crystal packing. nih.gov For example, in a series of N-(2-phenylethyl)nitroaniline derivatives, altering a 4-nitro group to a methylsulfonyl group changed the conformation about the ethyl group from anti to gauche, completely altering the packing arrangement in the crystal structure. researchgate.net

In the development of antibacterial 8-nitrofluoroquinolones, SAR studies indicated that introducing more lipophilic groups at the C-7 position tended to enhance the activity against Gram-positive bacteria. nih.gov For antiplasmodial 2-phenoxybenzamides derived from 2-nitroaniline, replacing a key piperazinyl substituent with a hydrogen or amino group caused a significant decrease in activity. mdpi.com These insights are crucial for optimizing lead compounds.

SPR investigations have also been conducted on push-pull molecules based on the nitroaniline structure, demonstrating how variations in electron donor and acceptor groups can tune the molecule's optical and electronic properties. rsc.org Computational modeling is also used to establish structure-property relationships, helping to predict key properties like heat of formation and detonation velocity for energetic materials based on aromatic nitro compounds. researchgate.net

Environmental and Toxicological Research Perspectives on N Ethyl 2 Nitroaniline

Biotransformation and Biodegradation Studies